molecular formula C25H22O7 B11157884 3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B11157884
M. Wt: 434.4 g/mol
InChI Key: BPWQLTNTIHBJLY-UHFFFAOYSA-N
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Description

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives and specific reagents to introduce the desired functional groups. Common synthetic routes may involve:

    Esterification: Reacting chromen-2-one derivatives with 3,3-dimethyl-2-oxobutyric acid under acidic conditions to form the ester linkage.

    Methoxylation: Introducing the methoxy group at the 8th position using methanol and a suitable catalyst.

    Coupling Reactions: Using coupling agents like DCC (dicyclohexylcarbodiimide) to link the chromen-2-one moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.

    Substitution: Halogenation or nitration can introduce halogen or nitro groups into the compound under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s chromen-2-one core is known for its potential anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

    Pharmacology: Studies are investigating the compound’s effects on various biological pathways and its potential as a drug candidate.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory or cancer-related pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

IUPAC Name

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxochromen-4-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C25H22O7/c1-25(2,3)21(26)13-30-15-8-9-16-17(12-22(27)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3

InChI Key

BPWQLTNTIHBJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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